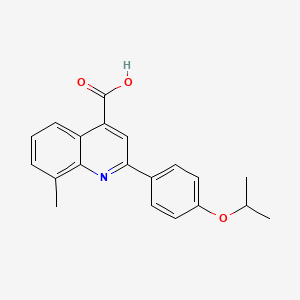

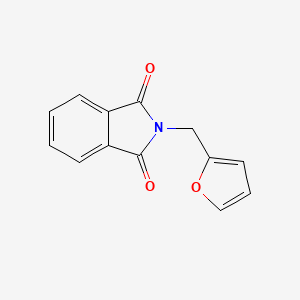

4-isobutoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including structures similar to 4-isobutoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide, often involves multi-step chemical reactions. One common approach involves the reaction of benzenesulfonamide with different aldehydes, ketones, or chlorides to introduce various substituents onto the benzene ring or the sulfonamide nitrogen. For instance, Schiff base reactions, as seen in the synthesis of Schiff base derivatives from benzenesulfonamide and various aldehydes, represent a typical method for constructing such molecules (Yıldız et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-isobutoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide has been characterized using a variety of spectroscopic techniques, including MS, IR, NMR, and crystallography. These studies reveal intricate details about the compound's framework, such as bond lengths, angles, and the presence of functional groups. Crystallographic studies, in particular, provide insights into the compound's solid-state structure, including its crystal system, space group, and unit cell parameters, offering a precise understanding of its molecular geometry (Rodrigues et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions, influenced by the nature of their substituents. Reactions may include nucleophilic substitutions, electrophilic additions, or condensation reactions, depending on the reactive sites present in the molecule. The chemical properties of these compounds are closely related to their molecular structure, where functional groups such as sulfonamide play a crucial role in determining reactivity and interaction with other molecules (Gul et al., 2016).

Physical Properties Analysis

The physical properties of 4-isobutoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide derivatives, such as solubility, melting point, and density, are essential for understanding their behavior in different environments. These properties are influenced by the molecular structure and the presence of specific functional groups. For instance, the crystalline form, solubility in organic solvents, and thermal stability can provide valuable information for applications in material science and chemistry (Rublova et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are critical for understanding the compound's potential applications and interactions. These properties are determined by the functional groups present and the overall molecular structure. For example, the sulfonamide group's presence affects the compound's acid-base behavior and its reactivity towards nucleophiles and electrophiles (Mohamed-Ezzat et al., 2023).

Mechanism of Action

Target of Action

Compounds like this often target enzymes or receptors in the body. The specific target would depend on the structure of the compound and its chemical properties. For example, sulfonamide groups are often found in drugs that inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

Mode of Action

The compound would interact with its target through chemical bonds, often forming a complex that alters the function of the target. This could inhibit or enhance the target’s activity, leading to changes in cellular processes .

Biochemical Pathways

The affected pathways would depend on the specific target of the compound. For example, if the target is an enzyme involved in a metabolic pathway, inhibition of that enzyme could disrupt the pathway and affect the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size can influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds are more effective at specific pH levels or temperatures .

properties

IUPAC Name |

N-[(3-methoxythiolan-3-yl)methyl]-4-(2-methylpropoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4S2/c1-13(2)10-21-14-4-6-15(7-5-14)23(18,19)17-11-16(20-3)8-9-22-12-16/h4-7,13,17H,8-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUCKVPSCNBWUQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCC2(CCSC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isobutoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2489423.png)

![5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2489424.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-chlorophenyl)thio)butanamide hydrochloride](/img/structure/B2489427.png)

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2489429.png)

![N,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2489431.png)

![2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2489432.png)

![N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea](/img/structure/B2489434.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2489435.png)

![2-Chloro-N-[[1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B2489436.png)